molecular formula C11H11ClN2O2S B2874657 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile CAS No. 882275-37-8

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile

Cat. No. B2874657
CAS RN: 882275-37-8
M. Wt: 270.73
InChI Key: GHIOFMHWRIECPK-DHZHZOJOSA-N
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Description

“2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile” is a chemical compound with the molecular formula C11H11ClN2 . It is a derivative of acrylonitrile, which is a type of organic compound containing a vinyl group attached to a nitrile .


Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile” consists of a chlorophenyl group, a sulfonyl group, a dimethylamino group, and an acrylonitrile group . The exact 3D structure would require more detailed analysis, possibly through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile” include a molecular weight of 206.67, and it appears as a solid with an orange to dark orange color . It has a melting point of 92-94°C .

Mechanism of Action

The mechanism of action of “2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile” is not clear without additional context. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for “2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile” could involve further studies to understand its properties, potential uses, and safety implications. It could also be used as a starting point for the synthesis of new compounds .

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-14(2)8-11(7-13)17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIOFMHWRIECPK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332449
Record name (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

882275-37-8
Record name (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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